1-(5-Fluorothiophen-2-yl)ethanone
Overview
Description
1-(5-Fluorothiophen-2-yl)ethanone is an organic compound with the molecular formula C6H5FOS and a molecular weight of 144.17 g/mol It is a fluorinated derivative of thiophene, a five-membered aromatic ring containing sulfur
Mechanism of Action
Target of Action
2-Acetyl-5-fluorothiophene is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives have been found to exhibit a variety of pharmacological properties . .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in various biochemical pathways. For instance, they can be broken down to produce acetyl-coenzyme A (acetyl-CoA), a key substance in the metabolism of food molecules and in many other biological pathways . .
Result of Action
It is known that thiophene derivatives can exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of chemical compounds. For instance, exposure to environmental toxicants has been associated with depressive symptoms . .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 2-Acetyl-5-fluorothiophene are not well-studied. Fluorinated thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some fluorinated thiophene derivatives are potent selective class II histone deacetylase (HDAC) inhibitors and agonists of sphingosine-1-phosphate (S1P) receptors .
Cellular Effects
. These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-Acetyl-5-fluorothiophene is not well-understood. Fluorinated thiophene derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Fluorothiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 5-fluorothiophene-2-carboxylic acid with a reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol, which is then oxidized to the ketone using an oxidizing agent like pyridinium chlorochromate (PCC) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluorothiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 5-Fluorothiophene-2-carboxylic acid.
Reduction: 1-(5-Fluorothiophen-2-yl)ethanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Fluorothiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chlorothiophen-2-yl)ethanone
- 1-(5-Bromothiophen-2-yl)ethanone
- 1-(5-Methylthiophen-2-yl)ethanone
Uniqueness
1-(5-Fluorothiophen-2-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets .
Properties
IUPAC Name |
1-(5-fluorothiophen-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXPYTRVAAFVHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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